molecular formula C44H71N15O10S2 B046012 Conopressine G CAS No. 111317-91-0

Conopressine G

Numéro de catalogue: B046012
Numéro CAS: 111317-91-0
Poids moléculaire: 1034.3 g/mol
Clé InChI: ABKBWHGCQCOZPM-YHDADAAYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Receptor Interaction Studies

Conopressin G has been studied for its interaction with vasopressin and oxytocin receptors. Research indicates that it acts as a partial agonist at human oxytocin receptors (hOTR) and various vasopressin receptors (hV1aR, hV1bR, hV2R), demonstrating varying affinities across species. Notably, it exhibits higher activity on zebrafish receptors compared to human counterparts, suggesting an evolutionary adaptation for envenomation processes in predatory cone snails .

Receptor Type Activity Affinity (nM)
hOTRPartial Agonist50-123
hV1aRFull Agonist52-123
hV1bRWeak Agonist300
ZF V1a1RFull Agonist10

1.2 Neuropharmacological Effects

In studies involving Aplysia californica, Conopressin G has been shown to modulate sensory neuron activity. It suppresses gill withdrawal reflexes while enhancing synaptic transmission at the sensory neuron to motor neuron synapse. The peptide facilitates synaptic transmission by suppressing voltage-dependent outward K+^+ currents, which are crucial for action potential generation and neuronal excitability .

Effect Description
Gill Withdrawal Reflex SuppressionReduces reflexive responses in Aplysia
Increased Synaptic TransmissionEnhances communication between sensory and motor neurons
Spike Threshold ReductionLowers the threshold needed for action potentials

Behavioral Studies

Conopressin G has been implicated in behavioral modulation in various species. In Conus imperialis, the peptide induces scratching and grooming behaviors, suggesting its role in neurochemical signaling related to stress or environmental responses . This behavioral aspect highlights its potential applications in understanding neurobiology and behavior modification.

Structural Characterization

The unique structural features of Conopressin G contribute to its specificity and stability as a neuropeptide. Modifications such as γ-carboxylation of glutamate residues enhance its binding affinity and functional activity at neuronal targets . Such structural insights are vital for drug design and therapeutic applications.

Potential Therapeutic Applications

Given its receptor specificity and neuropharmacological effects, Conopressin G presents potential therapeutic applications in treating conditions related to dysregulation of vasopressin and oxytocin systems, such as anxiety disorders or neurodegenerative diseases. Further research is needed to explore these therapeutic avenues comprehensively.

Mécanisme D'action

Target of Action

Conopressin G, a molluscan vasopressin-like peptide, primarily targets the command neurons mediating respiratory pumping in Aplysia Californica . These neurons, known as the R25 and L25 cells, are situated at the roots of the branchial and siphon nerves . They possess endogenous pacemaker activity and make extensive reciprocal electrical and excitatory chemical connections among themselves .

Mode of Action

Conopressin G interacts with its targets by increasing the burst frequency in the R25/L25 cells . This effect is direct and not mediated via other neurons (e.g., R20 and R15) that are known to modulate the activity of this network .

Biochemical Pathways

The primary biochemical pathway affected by Conopressin G is the spontaneous gill movements (SGMs) in Aplysia Californica . SGMs are a prime component of Aplysia’s respiratory cycle . The frequency of SGMs can be modified by changes in the partial pressures of CO2 and O2 of the sea water . Conopressin G increases the frequency of SGMs up to fourfold .

Pharmacokinetics

It is known that the effects of conopressin g persist for at least 25 minutes following washout . This suggests that the compound has a relatively long duration of action.

Result of Action

The primary result of Conopressin G’s action is the increased frequency of SGMs . This effect is thought to play a role in the mediation of the behavioral state associated with food satiation . Additionally, Conopressin G suppresses the gill withdrawal reflex behavior patterns .

Action Environment

The action of Conopressin G can be influenced by environmental factors. For example, the frequency of SGMs can be modified by changes in the partial pressures of CO2 and O2 of the sea water . Furthermore, long-lasting changes in SGM frequency occur in response to sudden changes in illumination and food presentation .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Conopressin G undergoes various chemical reactions, including oxidation and reduction. The peptide contains disulfide bonds, which can be cleaved through reduction reactions using reagents such as dithiothreitol or tris(2-carboxyethyl)phosphine . Oxidation reactions can reform these disulfide bonds, often using reagents like hydrogen peroxide or iodine . These reactions are crucial for studying the structural and functional properties of conopressin G.

Comparaison Avec Des Composés Similaires

Conopressin G is similar to other vasopressin-like peptides, such as lys-conopressin-G and arg-conopressin-S, which are also derived from the venom of Conus species . These peptides share structural similarities, including the presence of disulfide bonds and a cyclic structure. conopressin G is unique in its specific effects on the neural circuits of Aplysia californica, which are not observed with other vasopressin-like peptides . This uniqueness makes conopressin G a valuable tool for studying the specific roles of vasopressin-like peptides in neural modulation.

Activité Biologique

Conopressin G is a nonapeptide derived from the venom of the marine cone snail Conus geographus. It belongs to the vasopressin/oxytocin family of neuropeptides and exhibits a range of biological activities that have been the subject of various studies. This article aims to detail the biological activity of Conopressin G, including its pharmacological effects, receptor interactions, and potential therapeutic applications.

Structural Characteristics

Conopressin G is characterized by a unique structure that includes a cyclic disulfide bond, which is common among conopressins. This structural feature is believed to contribute significantly to its biological activity. The peptide sequence contains specific amino acid substitutions that differentiate it from other vasopressin-like peptides, impacting its receptor binding affinity and functional outcomes.

Receptor Interactions

Conopressin G acts primarily on the vasopressin and oxytocin receptors, specifically:

  • Oxytocin Receptor (OTR)
  • Vasopressin Receptor 1a (V1aR)
  • Vasopressin Receptor 1b (V1bR)
  • Vasopressin Receptor 2 (V2R)

Studies have shown that Conopressin G exhibits partial agonistic activity at the human OTR and varying degrees of agonistic effects on zebrafish receptors, suggesting an evolutionary adaptation for envenomation in aquatic environments.

Receptor Type Activity EC50 Values
Human OTRPartial AgonistHigh Nanomolar
Human V1aRFull AgonistLow Nanomolar
Zebrafish V1a2RPartial AgonistModerate Nanomolar
Zebrafish V2RWeak ActivityMicromolar Range

Behavioral Studies

In behavioral assays using Aplysia californica, Conopressin G has been shown to modulate gill withdrawal reflexes. When superfused over the abdominal ganglion, it suppressed this reflex while enhancing synaptic transmission at sensory neuron synapses. This suggests that Conopressin G plays a role in modulating neuronal excitability and synaptic plasticity.

Case Studies and Experimental Findings

  • Electrophysiological Studies
    • Application of Conopressin G resulted in increased action potential duration and frequency-dependent spike broadening in sensory neurons. The peptide reduced accommodation and lowered the firing threshold, indicating enhanced excitability.
    • In experiments measuring excitatory postsynaptic potentials (EPSPs), Conopressin G significantly increased the amplitude of EPSPs in motor neurons, demonstrating its potential role in synaptic facilitation.
  • Comparative Analysis with Other Peptides
    • In comparative studies with other vasopressin analogs, Conopressin G displayed unique effects on neuronal behavior not replicated by other peptides, highlighting its distinct pharmacological profile.
  • Molecular Modeling
    • Molecular models suggest that specific residues within Conopressin G influence its binding affinity and receptor selectivity, providing insights into structure-activity relationships that could inform drug design.

Propriétés

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H71N15O10S2/c1-3-24(2)35-42(68)54-28(14-9-17-51-44(49)50)38(64)56-30(20-33(47)60)39(65)57-31(23-71-70-22-26(46)36(62)55-29(40(66)58-35)19-25-11-5-4-6-12-25)43(69)59-18-10-15-32(59)41(67)53-27(13-7-8-16-45)37(63)52-21-34(48)61/h4-6,11-12,24,26-32,35H,3,7-10,13-23,45-46H2,1-2H3,(H2,47,60)(H2,48,61)(H,52,63)(H,53,67)(H,54,68)(H,55,62)(H,56,64)(H,57,65)(H,58,66)(H4,49,50,51)/t24-,26-,27-,28-,29-,30-,31-,32-,35?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKBWHGCQCOZPM-YHDADAAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H71N15O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1034.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111317-91-0
Record name Conopressin G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111317910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 111317-91-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Conopressin G
Reactant of Route 2
Conopressin G
Reactant of Route 3
Conopressin G
Reactant of Route 4
Conopressin G
Reactant of Route 5
Conopressin G
Reactant of Route 6
Conopressin G
Customer
Q & A

Q1: What are the main behavioral effects of Conopressin G in Aplysia californica?

A1: Conopressin G has been shown to significantly impact gill behaviors in Aplysia californica. Specifically, it reduces the amplitude of the siphon-evoked gill withdrawal reflex and the associated activity of gill motor neurons. [] Furthermore, Conopressin G increases the frequency of spontaneous gill movements and the activity of interneuron II, which is correlated with these movements. [] These effects bear a strong resemblance to the behavioral changes observed during the food-aroused state in Aplysia. []

Q2: How does Conopressin G interact with neurons at the cellular level?

A2: Conopressin G interacts with Aplysia californica sensory neurons in a complex manner. While its behavioral effects suggest a suppression of gill withdrawal, its action on central sensory neurons and their synapses with motor neurons tells a different story. Conopressin G actually facilitates synaptic transmission at this synapse and counteracts low-frequency homosynaptic depression. [] Moreover, it enhances frequency-dependent spike broadening, lowers spike threshold, and reduces accommodation. []

Q3: What is the molecular mechanism underlying Conopressin G's effects on neurons?

A3: Conopressin G appears to exert its effects on sensory neurons by suppressing a voltage-dependent outward K+ current. [] This particular current is also inhibited by Co2+ and Ba2+ but shows resistance to tetraethylammonium and 4-aminopyridine. [] Interestingly, Conopressin G's effects on sensory neurons are dependent on the presence of extracellular calcium (Ca2+). The effects are absent when Ca2+ is removed from the saline solution, replaced with a low-Ca2+, high-Mg2+ saline, or when other methods known to impair synaptic transmission are employed. [] These findings suggest that Conopressin G's influence is mediated through a polysynaptic pathway that acts upon the sensory neurons. []

Q4: Beyond Aplysia, has Conopressin G been identified in other organisms?

A4: Yes, Conopressin G, originally discovered in cone snail venom, has also been found in the ganglia of the sea hare Aplysia kurodai. [] This suggests a broader role for this peptide beyond its presence in venomous organisms.

Q5: What is known about the structure of Conopressin G?

A5: Conopressin G is a peptide, specifically a nonapeptide, meaning it is composed of nine amino acids. [] It is structurally similar to vasopressin, a hormone found in mammals. [] The precise sequence of amino acids and the presence of a disulfide bridge are crucial for its biological activity. [] Researchers have successfully synthesized Conopressin G and various analogs, allowing for a deeper understanding of its structure-activity relationships. [, , ]

Q6: Are there any known post-translational modifications of Conopressin G and what is their significance?

A6: Yes, like many peptides, Conopressin G undergoes crucial post-translational modifications that impact its biological activity. [] Two key modifications are the formation of a disulfide bond between two cysteine residues and C-terminal amidation. [] These modifications are essential for the peptide's interaction with its receptors and subsequent downstream effects. []

Q7: Have receptors for Conopressin G been identified?

A7: Yes, two receptors for Conopressin G, named apVTR1 and apVTR2, have been identified in Aplysia californica. [] These receptors are activated by Conopressin G, leading to the observed physiological responses. [] The identification of these receptors provides a framework for understanding the molecular mechanisms underlying Conopressin G's actions in this organism. []

Q8: How does the structure of Conopressin G influence its activity?

A8: The structure of Conopressin G is intimately linked to its activity. Modifications to the peptide's amino acid sequence, particularly within the disulfide bond region, significantly impact its potency. [] Alanine substitution studies have revealed that even a single amino acid change can diminish the peptide's ability to activate its receptors. [] This highlights the importance of specific amino acid residues in Conopressin G's ability to bind to and activate its target receptors. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.